Molecular Complexity: Dimeric Argentine vs. Monomeric Cytisine
Argentine is a dimeric quinolizidine alkaloid with approximately 2.1× the molecular weight of monomeric cytisine, reflecting its bimolecular architecture formed via carbonyl-bridged dimerization of cytisine-type units [1]. This structural distinction places Argentine in a fundamentally different molecular size class, impacting chromatographic retention, membrane permeability predictions, and molecular recognition profiles compared to monomeric analogs co-occurring in the same botanical sources [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 406.48 (exact mass 406.2005) |
| Comparator Or Baseline | Cytisine: 190.24 |
| Quantified Difference | 2.14× higher molecular weight; +216.24 g/mol absolute difference |
| Conditions | Calculated from molecular formula (Argentine: C23H26N4O3; Cytisine: C11H14N2O) |
Why This Matters
Molecular weight differences exceeding 2× directly affect chromatographic separation parameters, LC-MS detection windows, and predicted passive diffusion properties, making Argentine analytically and behaviorally distinct from cytisine in any experimental system.
- [1] Azimova, S.S., Yunusov, M.S. (eds). Argentine. In: Natural Compounds. Springer, New York, NY (2013). https://doi.org/10.1007/978-1-4614-0560-3_1213 View Source
- [2] Makboul, M.A., Abdel-Baky, A.M., Bishay, D.W. Argentine, lupinine, cytisine and N-ethylcytisine alkaloids from Sophora secundiflora cultivated in Egypt. Bull. Pharm. Sci. Assiut Univ. (2002). View Source
